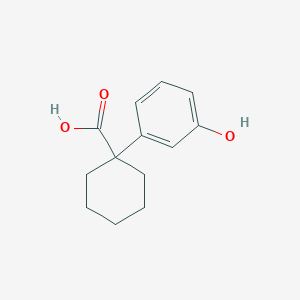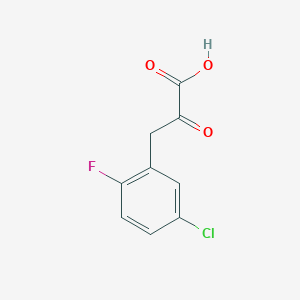![molecular formula C13H14F3NO2 B13533750 rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Méthodes De Préparation
The synthesis of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be promoted by visible light irradiation, allowing for the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions . Industrial production methods often leverage these synthetic routes due to their efficiency and the mild reaction conditions required .
Analyse Des Réactions Chimiques
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving the use of oxidizing agents such as peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, sodium trifluoromethanesulfinate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the study of radical trifluoromethylation and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new biochemical assays.
Mécanisme D'action
The mechanism of action of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can participate in electron transfer reactions, forming radical intermediates that can further react with other molecules. This process is often facilitated by visible light irradiation, which promotes the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions .
Comparaison Avec Des Composés Similaires
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can be compared to other trifluoromethylated compounds, such as:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in similar synthetic methodologies.
Trifluoromethyl amines: These compounds also feature the trifluoromethyl group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrrolidine ring, offering distinct reactivity and applications in scientific research.
Propriétés
Formule moléculaire |
C13H14F3NO2 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
methyl (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
HXQXFJKEWKTQMV-WDEREUQCSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)







![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)



